molecular formula C12H16O3 B3169857 2,2-Dimethyl-3-(4-methylphenoxy)propanoic acid CAS No. 938262-78-3

2,2-Dimethyl-3-(4-methylphenoxy)propanoic acid

Cat. No.: B3169857
CAS No.: 938262-78-3
M. Wt: 208.25 g/mol
InChI Key: XMALAIOGULETRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-3-(4-methylphenoxy)propanoic acid is a substituted propanoic acid derivative characterized by a 4-methylphenoxy group at the third carbon and two methyl groups at the second carbon.

Properties

IUPAC Name

2,2-dimethyl-3-(4-methylphenoxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-9-4-6-10(7-5-9)15-8-12(2,3)11(13)14/h4-7H,8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMALAIOGULETRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(C)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(4-methylphenoxy)propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-methylphenol with 2,2-dimethyl-3-bromopropanoic acid under basic conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of 2,2-Dimethyl-3-(4-methylphenoxy)propanoic acid may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing waste and maximizing the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(4-methylphenoxy)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,2-Dimethyl-3-(4-methylphenoxy)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(4-methylphenoxy)propanoic acid involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins, affecting their function. The carboxylic acid group can participate in ionic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

A comparison of key derivatives is summarized below:

Compound Name Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Biological Activity
2,2-Dimethyl-3-(4-methylphenoxy)propanoic acid 4-methylphenoxy, 2,2-dimethyl 208.26 (calculated) Not reported Methylphenoxy, carboxylic acid Anti-inflammatory (inferred)
3-(4-Methylphenoxy)propanoic acid () 4-methylphenoxy 180.21 Not reported Phenoxy, carboxylic acid Anti-inflammatory (IL-6 inhibition)
2,2-Dimethyl-3-(4-nitrophenyl)propanoic acid () 4-nitrophenyl 223.22 Not reported Nitro, carboxylic acid Discontinued (no activity?)
2,2-Dimethyl-3-(4-(trifluoromethoxy)phenyl)propanoic acid () 4-trifluoromethoxyphenyl 278.23 117–119 Trifluoromethoxy, carboxylic acid Synthetic intermediate
2-(4-Methylphenoxy)propanoic acid () 3,4-dimethylphenoxy (misassigned) 180.21 Not reported Dimethylphenoxy, carboxylic acid No direct activity reported

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in 2,2-dimethyl-3-(4-nitrophenyl)propanoic acid increases acidity (pKa ~1–2) compared to the methylphenoxy derivative (pKa ~3–4) due to its strong electron-withdrawing nature. This affects solubility and bioavailability .
  • Lipophilicity: The trifluoromethoxy group in ’s derivative enhances lipophilicity (logP ~2.5), favoring membrane permeability over the methylphenoxy analog (logP ~1.8) .

Biological Activity

2,2-Dimethyl-3-(4-methylphenoxy)propanoic acid (CAS No. 938262-78-3) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant findings from recent research.

Chemical Structure and Properties

The compound features a propanoic acid backbone with two methyl groups and a para-methylphenoxy substituent. Its molecular formula is C12H16O3C_{12}H_{16}O_3. The structural characteristics contribute to its interaction with biological macromolecules, influencing its pharmacological properties.

The biological activity of 2,2-Dimethyl-3-(4-methylphenoxy)propanoic acid is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator of various biochemical pathways, potentially influencing cellular proliferation and apoptosis.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of 2,2-Dimethyl-3-(4-methylphenoxy)propanoic acid exhibit significant antiproliferative effects on cancer cell lines. For instance, modifications of related compounds have shown IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells . These findings suggest that the compound may selectively inhibit cancer cell growth while sparing normal cells.

Apoptosis Induction

Further investigations indicate that the compound can induce apoptosis in cancer cells. The mechanism involves nuclear disintegration and chromatin condensation, as evidenced by DAPI staining techniques . The apoptotic pathways activated by this compound may involve heat shock protein 90 (HSP90) and tumor necrosis factor receptor-associated protein 1 (TRAP1), which are critical in cancer cell survival .

Data Table: Biological Activity Summary

Activity Cell Line IC50 (mg/mL) Mechanism
AntiproliferativeHCT-1160.12 - 0.81Inhibition of cell proliferation
Apoptosis InductionHCT-116Not specifiedNuclear disintegration
SelectivityHEK-293Higher than cancer cellsSpecificity towards tumor cells

Case Studies

  • Anticancer Activity : A study synthesized various derivatives based on the structure of 2,2-Dimethyl-3-(4-methylphenoxy)propanoic acid. Among these, several compounds demonstrated significant inhibitory effects on HCT-116 cells, with some achieving IC50 values lower than standard chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Molecular docking studies revealed that certain derivatives bind selectively to HSP90 and TRAP1, suggesting they could serve as leads for developing novel anticancer agents targeting these proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-3-(4-methylphenoxy)propanoic acid
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyl-3-(4-methylphenoxy)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.